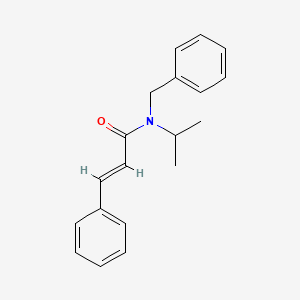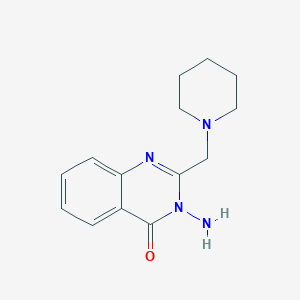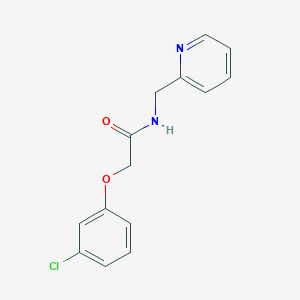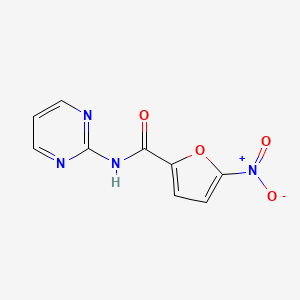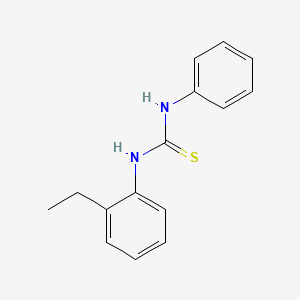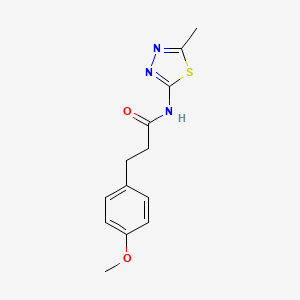
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and survival. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and neuroprotective effects. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce inflammation and oxidative stress, suggesting its potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its potential toxicity, which requires careful handling and dosage control in laboratory experiments.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, including further investigation of its mechanism of action and potential therapeutic applications in various diseases. Additionally, research could focus on developing more effective and less toxic derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide for use in laboratory experiments and potential clinical applications. Finally, research could focus on the development of targeted delivery methods for 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with chloroacetyl chloride to form 3-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-ylamine, which is further reacted with propionyl chloride to produce 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In diabetes research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes. In neurodegenerative disorder research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-16-13(19-9)14-12(17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7H,5,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKZFYBKDUMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

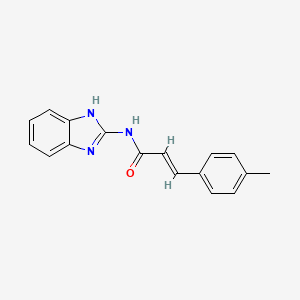
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
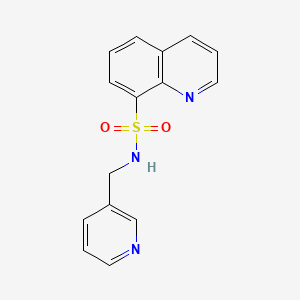

methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)


